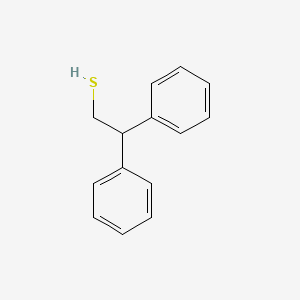
I(2)-Phenylbenzeneethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diphenylethane-1-thiol is an organic compound characterized by the presence of a thiol group (-SH) attached to a 2,2-diphenylethane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2,2-diphenylethane with thiourea, followed by hydrolysis to yield the desired thiol compound . Another approach involves the use of sodium hydrosulfide as a nucleophile to introduce the thiol group .
Industrial Production Methods
Industrial production of 2,2-diphenylethane-1-thiol may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of catalysts and controlled reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Diphenylethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Alkyl halides and bases like sodium hydroxide are commonly used in substitution reactions.
Major Products
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers.
Wissenschaftliche Forschungsanwendungen
2,2-Diphenylethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 2,2-diphenylethane-1-thiol involves its ability to undergo redox reactions. The thiol group can donate or accept electrons, making it a key player in redox processes. This property is particularly important in biological systems, where thiols can protect cells from oxidative damage by neutralizing reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diphenylethane: Lacks the thiol group, making it less reactive in redox processes.
2,2-Diphenylethanol: Contains a hydroxyl group instead of a thiol group, leading to different chemical reactivity.
2,2-Diphenylethylamine: Contains an amine group, resulting in different applications and reactivity.
Uniqueness
2,2-Diphenylethane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical properties, particularly in redox reactions. This makes it valuable in applications where redox activity is crucial, such as in antioxidants and protective agents against oxidative stress .
Eigenschaften
CAS-Nummer |
71351-02-5 |
|---|---|
Molekularformel |
C14H14S |
Molekulargewicht |
214.33 g/mol |
IUPAC-Name |
2,2-diphenylethanethiol |
InChI |
InChI=1S/C14H14S/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
InChI-Schlüssel |
PVKVAZMIYYZBDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CS)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















